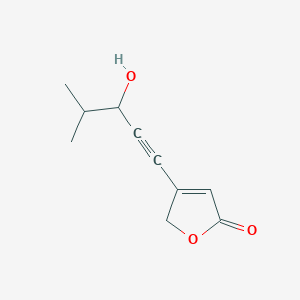

4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one

説明

4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one is a γ-butenolide derivative characterized by a furanone core substituted with a hydroxy-methylpentynyl chain. Furan-2(5H)-one derivatives are renowned for their biological activities, including cytotoxicity, antibacterial properties, and applications as agrochemicals . The unique 3-hydroxy-4-methylpentynyl substituent in this compound may enhance its pharmacological profile by influencing solubility, metabolic stability, and target binding compared to other derivatives.

特性

CAS番号 |

920531-33-5 |

|---|---|

分子式 |

C10H12O3 |

分子量 |

180.20 g/mol |

IUPAC名 |

3-(3-hydroxy-4-methylpent-1-ynyl)-2H-furan-5-one |

InChI |

InChI=1S/C10H12O3/c1-7(2)9(11)4-3-8-5-10(12)13-6-8/h5,7,9,11H,6H2,1-2H3 |

InChIキー |

BSQKTGUOAKKNOV-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(C#CC1=CC(=O)OC1)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the alkylation of furan-2(5H)-one with a suitable alkyne precursor. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the furan-2(5H)-one, followed by the addition of the alkyne under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

化学反応の分析

Types of Reactions

4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 4-(3-Oxo-4-methylpent-1-yn-1-yl)furan-2(5H)-one.

Reduction: 4-(3-Hydroxy-4-methylpent-1-en-1-yl)furan-2(5H)-one or 4-(3-Hydroxy-4-methylpentyl)furan-2(5H)-one.

Substitution: Halogenated or nitro-substituted derivatives of the original compound.

科学的研究の応用

4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of 4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and alkyne groups can form hydrogen bonds or covalent bonds with active sites, modulating the activity of the target proteins. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

類似化合物との比較

Key Observations :

- Electron-withdrawing/donating groups : The methoxy group in indole derivatives improves metabolic stability , while the hydroxy-methylpentynyl chain in the target compound may increase polarity.

- Bioactivity: Diarylmethylamine derivatives exhibit insecticidal activity (e.g., binding energy −8.9 to −9.1 kcal/mol ), whereas benzylamino derivatives target bacterial ribosomes .

Toxicological Profiles

- Furan-2(5H)-one: Confirmed genotoxicity via clastogenic effects in vivo (EFSA Panel) .

- Substituted Derivatives: 4-(Diarylmethylamino): No explicit toxicity data, but designed for selective insect targeting . 4-(Benzylamino): Safe for antibiotic use, suggesting reduced genotoxicity .

生物活性

4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one, a compound with significant biological relevance, has garnered attention for its diverse pharmacological properties. This article delves into the biological activities associated with this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The chemical structure of 4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one is characterized by a furan ring with a hydroxymethylpentynyl side chain. Its molecular formula is C₁₁H₁₄O₂, and it possesses unique functional groups that contribute to its biological activities.

Antimicrobial Activity

Research indicates that 4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one exhibits notable antimicrobial properties. A study found that derivatives of this compound showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Salmonella typhimurium | 64 µg/mL |

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro. In a study utilizing lipopolysaccharide (LPS)-stimulated macrophages, treatment with 4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent in managing inflammatory conditions .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that 4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one effectively scavenged free radicals, thereby protecting cellular components from oxidative stress .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of 4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one against clinical isolates of multidrug-resistant bacteria. The results confirmed its effectiveness, particularly against Gram-positive bacteria, positioning it as a potential candidate for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory mechanisms were explored through in vivo models of acute inflammation. The administration of the compound significantly reduced edema and inflammatory cell infiltration in treated groups compared to controls. Histopathological analysis further supported these findings, indicating a protective effect on tissue integrity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。